molecular formula C22H21N3O4S B3986532 1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B3986532
M. Wt: 423.5 g/mol
InChI Key: QGQFZCANIUJKSK-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-ethoxyphenyl group at position 1 and a sulfanyl-linked 6-methoxy-4-methylquinazolin-2-yl moiety at position 2.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(6-methoxy-4-methylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-4-29-15-7-5-14(6-8-15)25-20(26)12-19(21(25)27)30-22-23-13(2)17-11-16(28-3)9-10-18(17)24-22/h5-11,19H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQFZCANIUJKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=C4C=C(C=CC4=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include 4-ethoxyphenyl derivatives and 6-methoxy-4-methylquinazoline derivatives. The key steps in the synthesis may involve:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through cyclization reactions involving appropriate dione precursors.

    Substitution Reactions: Introduction of the ethoxyphenyl group and the quinazolinylsulfanyl moiety through nucleophilic substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the quinazolinylsulfanyl moiety.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ethoxyphenyl ring.

Scientific Research Applications

Medicinal Chemistry

1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is being explored for its potential as a lead compound in drug development. Its structure suggests possible interactions with specific biological targets, which may lead to therapeutic applications in treating various diseases.

Research indicates that this compound exhibits significant biological activity, likely due to the presence of the quinazolinylsulfanyl moiety, which may interact with enzymes or receptors in biological systems. The ethoxyphenyl group is believed to enhance binding affinity and specificity towards molecular targets.

Materials Science

The unique properties of this compound make it a candidate for applications in materials science, particularly in organic electronics and advanced materials development. Investigations into its electrical and optical properties are ongoing.

Case Study 1: Anticancer Research

A study investigated the anticancer potential of similar compounds derived from quinazoline derivatives. It was found that modifications to the quinazoline structure significantly influenced cytotoxicity against various cancer cell lines. The presence of the sulfanyl group was crucial for enhancing biological activity.

Case Study 2: Drug Development

Another research project focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. Preliminary results indicated promising activity against specific targets involved in metabolic disorders, suggesting potential therapeutic roles.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinazolinylsulfanyl moiety may interact with enzymes or receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the pyrrolidine-2,5-dione family, sharing the core structure with derivatives that vary in substituents and functional groups. Key structural analogs include:

Compound Name Core Structure Position 1 Substituent Position 3 Substituent Key Structural Differences
1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 4-Ethoxyphenyl 6-Methoxy-4-methylquinazolin-2-ylsulfanyl Quinazoline ring with methoxy/methyl
1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 4-Methylphenyl Pyrimidin-2-ylsulfanyl Smaller pyrimidine ring vs. quinazoline
1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 2-Ethoxyphenyl 4-Phenylpiperazin-1-yl Piperazine ring instead of sulfanyl linker
3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione o-Tolyl 4-Ethoxyphenylamino Amino linkage vs. sulfanyl
3-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione Pyrrolidine-2,5-dione Phenyl Triazolylsulfanyl with chlorophenyl Triazole ring vs. quinazoline

Key Observations :

  • Sulfanyl linkages (vs. amino or piperazine groups) may enhance metabolic stability by resisting hydrolysis .

Physicochemical Properties

  • Solubility : The ethoxy group and quinazoline ring may reduce aqueous solubility compared to methoxy or piperazine derivatives, necessitating formulation adjustments .
  • Stability : Sulfanyl linkages are less prone to oxidation than thioethers, improving shelf-life compared to thiophene-containing analogs .

Biological Activity

1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidine core and incorporates both ethoxyphenyl and quinazolinylsulfanyl moieties, which are believed to play significant roles in its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N5O3SC_{22}H_{23}N_{5}O_{3}S with a molecular weight of approximately 405.4 g/mol. The structure includes various functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC22H23N5O3S
Molecular Weight405.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The quinazolinylsulfanyl moiety is particularly significant for its potential to modulate enzyme activity, while the ethoxyphenyl group may enhance binding affinity and specificity to target sites.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of critical signaling pathways such as PI3K/Akt, which is commonly deregulated in various cancers . The specific interactions of this compound with these pathways warrant further investigation.

Antimicrobial Activity

Preliminary studies suggest that compounds featuring similar structural motifs demonstrate antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the quinazoline ring system may contribute to this activity through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Cytotoxicity

In vitro assays have shown that compounds related to this structure exhibit cytotoxic effects on cancer cell lines. For instance, studies utilizing Brine Shrimp bioassays have indicated significant cytotoxicity, suggesting potential for further development as anticancer agents .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the anticancer potential of quinazoline derivatives in human cancer cell lines, demonstrating that certain modifications in the structure significantly enhanced cytotoxicity. The findings support the hypothesis that structural diversity can lead to varied biological responses .
  • Antimicrobial Testing : Another research effort focused on testing similar compounds against common bacterial strains (e.g., E. coli, S. aureus). Results indicated moderate to high antibacterial activity, particularly when coordinated with metal ions, which could enhance efficacy through chelation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

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